molecular formula C8H7N3O2 B1365781 Methyl 3-azidobenzoate CAS No. 93066-93-4

Methyl 3-azidobenzoate

Cat. No. B1365781
CAS RN: 93066-93-4
M. Wt: 177.16 g/mol
InChI Key: BSQWYELDCUXPSJ-UHFFFAOYSA-N
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Description

“Methyl 3-azidobenzoate” is a chemical compound. However, there seems to be limited information available on this specific compound. It’s important to note that it may have similar properties to “Methyl 3-aminobenzoate”, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff1.



Synthesis Analysis

The synthesis of “Methyl 3-azidobenzoate” is not readily available in the literature. However, the synthesis of azo dye derivatives, which could potentially include “Methyl 3-azidobenzoate”, has been discussed in a review2. The review highlights the significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector2.



Molecular Structure Analysis

The molecular structure of “Methyl 3-azidobenzoate” is not explicitly mentioned in the literature. However, “Methyl 3-aminobenzoate” has a molecular formula of C8H9NO2, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da3.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-azidobenzoate” are not readily available in the literature. However, azo dye derivatives, which could potentially include “Methyl 3-azidobenzoate”, have been studied for their various biological and pharmacological applications2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-azidobenzoate” are not explicitly mentioned in the literature. However, “Methyl 3-aminobenzoate” is known to be a white to brown crystal or chunk with a melting point of ≥42 °C4.


Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

Methyl 3-azidobenzoate and its derivatives serve as fundamental constituents in the synthesis of various chemical compounds. Purvis et al. (1974) detailed the synthesis of 2-methoxy-3H-azepines through the photolysis of o-azidobenzoic acid derivatives, including methyl 2-azidobenzoates. The resultant 2-methoxy-3-methoxycarbonyl-3H-azepines vary depending on the substituent groups, showcasing the versatility of methyl 3-azidobenzoatein complex chemical reactions (Purvis, Smalley, Strachan, & Suschitzky, 1974).

Facilitation of Heterocyclic Compound Synthesis

In the realm of heterocyclic chemistry, compounds derived from methyl 3-azidobenzoate have been instrumental. A study detailed the synthesis of azo compounds and 1,2,3-triazole derivatives from 2-methyl quinazolin-4(3H)-one, a process involving the conversion of 2-aminobenzoic acid into methyl 2-aminobenzoate, subsequently leading to the formation of various heterocyclic compounds. These synthesized compounds displayed promising antibacterial activity, highlighting the significance of methyl 3-azidobenzoate derivatives in medicinal chemistry (Khan, 2018).

Photochemical Synthesis of Azepines

Methyl 3-azidobenzoate is also a key reagent in the photochemical synthesis of azepines. Research by Purvis et al. (1984) revealed the formation of 3-substituted 2-methoxy-3H-azepines upon the photolysis of ortho-substituted aryl azides. This study not only expanded the understanding of the photolytic behavior of azides but also underscored the role of methyl 3-azidobenzoate derivatives in generating pharmacologically significant azepine structures (Purvis, Smalley, Suschitzky, & Alkhader, 1984).

Safety And Hazards

The safety and hazards of “Methyl 3-azidobenzoate” are not explicitly mentioned in the literature. However, it’s important to note that all chemicals should be handled with appropriate safety measures to prevent any potential harm.


Future Directions

The future directions of “Methyl 3-azidobenzoate” are not explicitly mentioned in the literature. However, azobenzenes, which could potentially include “Methyl 3-azidobenzoate”, are of great interest for diverse fields of applications, such as sensing, photonics, microfabrication, electronics, biology, and many more5. This suggests that “Methyl 3-azidobenzoate” could also have potential applications in these areas.


Please note that the information provided is based on the closest available compounds due to the limited information on “Methyl 3-azidobenzoate”. For more accurate information, further research and studies would be required.


properties

IUPAC Name

methyl 3-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQWYELDCUXPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459754
Record name Methyl 3-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-azidobenzoate

CAS RN

93066-93-4
Record name Methyl 3-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-azidobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MJT Young - 1988 - search.proquest.com
Photolysis of 3-nitrophenyl azide and methyl 3-azidobenzoate in polycrystalline toluene at $-$196 $\sp\circ $ C gave appreciable yields (29-39%) of formal CH insertion products. With …
Number of citations: 2 search.proquest.com
R Purvis, RK Smalley, H Suschitzky… - Journal of the Chemical …, 1984 - pubs.rsc.org
… (a) Methyl 3-azidobenzoate. The aryl azide (2 g) was photolysed for 35 h. Chromatographic separation on alumina, light petroleum (bp 40-60 "C)-ethyl acetate as eluant, gave the …
Number of citations: 36 pubs.rsc.org
K Kanakarajan, R Goodrich, MJT Young… - Journal of the …, 1988 - ACS Publications
Reaction of-chymotrypsin with various aryl azido acyl imidazoles leads tocovalent attachmentof the aryl azide to the enzyme via an ester linkage. Photolysis of frozen solutions of the …
Number of citations: 37 pubs.acs.org
S Soundararajan - 1990 - search.proquest.com
… Model studies with methyl-3-azidobenzoate 8 predicted that the efficiency of PAL with this azide 8 will be greater at 77K as compared to 298K. The results obtained with 8 at low …
Number of citations: 3 search.proquest.com
T Kronenberger, GM Ferreira, ADF de Souza… - Bioorganic & Medicinal …, 2020 - Elsevier
The enzyme dihydrofolate reductase from M. tuberculosis (MtDHFR) has a high unexploited potential to be a target for new drugs against tuberculosis (TB), due to its importance for …
Number of citations: 8 www.sciencedirect.com
ZH Mohamed, NA El-Koussi, NM Mahfouz… - European Journal of …, 2015 - Elsevier
The progestational potency and selectivity of synthetic steroidal agonists can be enhanced by even larger chemical moieties at 17α-position of the steroid backbones. Hereby a series 5a…
Number of citations: 14 www.sciencedirect.com
MR Anstey, JA Fruetel, ME Foster, CC Hayden… - 2013 - osti.gov
… 2ethynylphenol, methyl 2-ethynylbenzoate, methyl 6-ethynylpicolinate, methyl 6-azidopicolinate, tris(2-azidoethyl)ammonium chloride, methyl 2-azidobenzoate, methyl 3-azidobenzoate…
Number of citations: 2 www.osti.gov
EA Reiff, SK Nair, JT Henri, JF Greiner… - The Journal of …, 2010 - ACS Publications
Three photaffinity labeled derivatives of epothilone D were prepared by total synthesis, using efficient novel asymmetric synthesis methods for the preparation of two important synthetic …
Number of citations: 15 pubs.acs.org
L Iannazzo, D Soroka, S Triboulet… - Journal of Medicinal …, 2016 - ACS Publications
… To a solution of methyl 3-azidobenzoate (3 mL, 0.5 M in tert-butyl methyl ether, 1.5 mmol) in a THF/MeOH 1/1 mixture (10 mL) was added a 1 M solution of NaOH (3 mL, 3 mmol), and …
Number of citations: 31 pubs.acs.org
M Hassan, S van Klaveren, M Håkansson… - European journal of …, 2021 - Elsevier
We have obtained the X-ray crystal structure of the galectin-8 N-terminal domain (galectin-8N) with a previously reported quinoline–galactoside ligand at a resolution of 1.6 Å. Based on …
Number of citations: 13 www.sciencedirect.com

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